molecular formula C9H9BrN2 B1371561 5-Bromo-1,6-dimethyl-1H-indazole CAS No. 1159511-81-5

5-Bromo-1,6-dimethyl-1H-indazole

Cat. No. B1371561
CAS RN: 1159511-81-5
M. Wt: 225.08 g/mol
InChI Key: GDVORDVVHXRNAP-UHFFFAOYSA-N
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Description

5-Bromo-1,6-dimethyl-1H-indazole is a chemical compound with the molecular weight of 225.09 . Its IUPAC name is 5-bromo-1,6-dimethyl-1H-indazole and its InChI code is 1S/C9H9BrN2/c1-6-3-9-7 (4-8 (6)10)5-11-12 (9)2/h3-5H,1-2H3 .


Synthesis Analysis

The synthesis of indazoles, including 5-Bromo-1,6-dimethyl-1H-indazole, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1,6-dimethyl-1H-indazole is characterized by the presence of a bromine atom and two methyl groups attached to an indazole core .


Chemical Reactions Analysis

The chemical reactions involving indazoles have been studied extensively. These reactions include 1,3-dipolar cycloaddition reactions, radical-mediated decarboxylative C(sp3)-N cross-coupling, and CuI-catalyzed coupling of N-acyl-N’-substituted hydrazines with aryl iodides .


Physical And Chemical Properties Analysis

5-Bromo-1,6-dimethyl-1H-indazole is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Pharmaceuticals

5-Bromo-1,6-dimethyl-1H-indazole: is a versatile heterocyclic compound that plays a significant role in the pharmaceutical industry. Its structural motif is found in various therapeutic agents due to its biological activity. It has been utilized in the development of compounds with antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . The indazole nucleus is particularly important in the synthesis of selective inhibitors for respiratory diseases .

Agrochemicals

In the agrochemical sector, the indazole ring system, including derivatives like 5-Bromo-1,6-dimethyl-1H-indazole , is incorporated into compounds that exhibit potent pesticidal, herbicidal, and fungicidal activities. These compounds help in protecting crops from pests and diseases, thereby contributing to agricultural productivity .

Dyes for Solar Cells

The indazole derivatives are being researched for their potential use in dyes for solar cells. Their ability to absorb light and convert it into energy makes them suitable for photovoltaic applications. This could lead to the development of more efficient and cost-effective solar cells .

Functional Materials

5-Bromo-1,6-dimethyl-1H-indazole: is also being explored for its use in functional materials. These materials have properties that can be altered in a controlled manner by external stimuli, making them useful in various applications, including sensors, switches, and actuators .

Catalysis

In catalysis, indazole derivatives are used to facilitate chemical reactions. They can act as ligands in transition metal catalysis or as organocatalysts, promoting a variety of organic transformations that are crucial in the synthesis of complex molecules .

Optical Applications

Due to their unique electronic properties, compounds containing the indazole ring, such as 5-Bromo-1,6-dimethyl-1H-indazole , are being studied for their use in optical applications. This includes the development of new materials for LED displays and other light-emitting devices .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, use only under a chemical fume hood, and avoid breathing dust, vapor, mist, or gas .

Future Directions

The future directions for the study of 5-Bromo-1,6-dimethyl-1H-indazole and similar compounds could involve the development of novel methods for the regiocontrolled synthesis of substituted indazoles due to their wide range of applications . This includes traditional applications in pharmaceuticals and agrochemicals, as well as emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Mechanism of Action

Target of Action

Indazole-containing heterocyclic compounds, such as 5-Bromo-1,6-dimethyl-1H-indazole, have a wide variety of medicinal applications . They are known to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell signaling pathways and are often targets in the treatment of diseases such as cancer .

Mode of Action

Indazole derivatives are known to bind with high affinity to their target kinases, leading to the inhibition, regulation, or modulation of these enzymes . This interaction can result in changes in cell signaling pathways, potentially leading to the death of cancer cells or the inhibition of disease progression .

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-1,6-dimethyl-1H-indazole are likely to be those involving its target kinases. For instance, the inhibition of CHK1 and CHK2 kinases can disrupt the cell cycle, leading to cell death . Similarly, the modulation of h-sgk can affect cell volume regulation . The downstream effects of these disruptions can include the death of cancer cells or the inhibition of disease progression .

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant . Its lipophilicity and water solubility also influence its bioavailability .

Result of Action

The molecular and cellular effects of 5-Bromo-1,6-dimethyl-1H-indazole’s action are likely to be related to its inhibition, regulation, or modulation of its target kinases . This can lead to disruptions in cell signaling pathways, potentially resulting in the death of cancer cells or the inhibition of disease progression .

Action Environment

The action, efficacy, and stability of 5-Bromo-1,6-dimethyl-1H-indazole can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances . Additionally, the compound’s action can be influenced by the specific cellular environment in which it is acting, including the presence of other signaling molecules and the state of the target cells .

properties

IUPAC Name

5-bromo-1,6-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-3-9-7(4-8(6)10)5-11-12(9)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVORDVVHXRNAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)C=NN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657247
Record name 5-Bromo-1,6-dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1159511-81-5
Record name 5-Bromo-1,6-dimethyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159511-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,6-dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1,6-dimethyl-1H-indazole
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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